Dehydrosulphurenic acid
Description
However, based on nomenclature conventions, it likely shares structural or functional similarities with sulfur-containing organic acids, such as sulfuric acid (H₂SO₄) or sulfurous acid (H₂SO₃), or dehydrogenated compounds like dehydroacetic acid (C₈H₈O₄) and dehydrocholic acid (C₂₄H₃₄O₅).
Properties
Molecular Formula |
C31H48O4 |
|---|---|
Molecular Weight |
484.7 g/mol |
IUPAC Name |
(2R)-2-[(3S,5R,10S,13R,14R,15S,17R)-3,15-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid |
InChI |
InChI=1S/C31H48O4/c1-18(2)19(3)9-10-20(27(34)35)23-17-26(33)31(8)22-11-12-24-28(4,5)25(32)14-15-29(24,6)21(22)13-16-30(23,31)7/h11,13,18,20,23-26,32-33H,3,9-10,12,14-17H2,1-2,4-8H3,(H,34,35)/t20-,23-,24+,25+,26+,29-,30-,31-/m1/s1 |
InChI Key |
DGVHJZPQGFRVEC-JBDXZHTESA-N |
Isomeric SMILES |
CC(C)C(=C)CC[C@H]([C@H]1C[C@@H]([C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C(=O)O |
Canonical SMILES |
CC(C)C(=C)CCC(C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Dehydrosulphurenic acid can be synthesized through various chemical reactions involving lanostane-type triterpenoids. The synthetic routes often involve multiple steps, including oxidation, reduction, and substitution reactions . Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from natural sources like Antrodia camphorata . Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Dehydrosulphurenic acid undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities .
Scientific Research Applications
Dehydrosulphurenic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of dehydrosulphurenic acid involves its interaction with various molecular targets and pathways. It has been shown to modulate the activity of enzymes and receptors involved in inflammation, oxidative stress, and cell proliferation . For example, it inhibits the activity of β-secretase 1 (BACE1) and phosphorylated tau protein (p-tau), which are implicated in Alzheimer’s disease progression . Additionally, it downregulates the expression of pro-inflammatory cytokines such as tumor necrosis factor α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) .
Comparison with Similar Compounds
Comparison with Similar Compounds
Sulfuric Acid (H₂SO₄)
- Chemical Properties : A strong mineral acid with high corrosivity and hygroscopicity. Used widely in industrial processes (e.g., fertilizer production) .
- Safety : OSHA guidelines emphasize severe skin and respiratory hazards; requires strict handling protocols .
- Key Differences : Unlike hypothetical Dehydrosulphurenic Acid, sulfuric acid lacks organic functional groups (e.g., hydroxyl or ketone moieties), limiting its biological compatibility.
Sulfurous Acid (H₂SO₃)
- Chemical Properties : A weak acid intermediate in sulfur oxidation processes. Less stable than sulfuric acid, decomposing into SO₂ and water .
- Applications : Used as a preservative in food and beverages, similar to dehydroacetic acid .
- Structural Contrast: Sulfurous acid’s inorganic structure contrasts with organic acids like dehydroacetic acid, which feature cyclic ketone systems .
Dehydroacetic Acid (C₈H₈O₄)
- Chemical Properties : A heterocyclic compound with a diketone structure (CAS 520-45-6). Acts as a preservative due to antifungal and antibacterial activity .
- Safety: Limited toxicity data available; advised for manufacturing and laboratory use only .
- Functional Similarity: Potential parallels with this compound in preservative applications, though sulfur content is absent.
Dehydrocholic Acid (C₂₄H₃₄O₅)
- Chemical Properties : A bile acid derivative with three ketone groups, enhancing solubility and metabolic activity .
- Medical Use : Stimulates bile secretion, contrasting with sulfuric/sulfurous acids’ industrial roles .
Data Table: Comparative Analysis
Research Findings and Gaps
- Structural Insights : Sulfur-containing acids (e.g., H₂SO₄, H₂SO₃) exhibit high reactivity but lack the organic complexity of dehydroacetic or dehydrocholic acids. This compound may combine sulfur moieties with dehydrogenated organic structures, bridging industrial and biological applications.
- Safety Data : Sulfuric acid’s hazards are well-documented , while dehydroacetic acid’s toxicological profile remains understudied . This compound would require rigorous safety evaluations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
